Chain‑Length Recognition by PKS13 Acyltransferase Domain: 2‑Carboxylauroyl‑CoA (C12) vs. Malonyl‑CoA (C3) and 2‑Carboxyhexadecanoyl‑CoA (C16)
The Pks13 AT domain from Mycobacterium tuberculosis exhibits strict chain‑length specificity for 2‑carboxyacyl‑CoA extender units. A chemoenzymatic panel assay showed that 2‑carboxylauroyl‑CoA (C12) supports mycolic acid synthesis at rates comparable to the native C16 2‑carboxyacyl‑CoA, whereas malonyl‑CoA (C3) yields negligible product and 2‑carboxydecanoyl‑CoA (C10) reduces turnover by 50–70% [1].
| Evidence Dimension | Relative turnover rate of Pks13 AT domain |
|---|---|
| Target Compound Data | 2‑Carboxylauroyl‑CoA (C12): ~90–100% activity (relative to C16 native substrate) |
| Comparator Or Baseline | Malonyl‑CoA (C3): <5% activity; 2‑Carboxydecanoyl‑CoA (C10): 30–50% activity |
| Quantified Difference | C12 vs C3: ≥90% higher activity; C12 vs C10: ≥50% higher activity |
| Conditions | In vitro enzyme assay using purified Pks13 AT domain, LC‑MS detection of acyl‑CoA products |
Why This Matters
Chain‑length specificity of the AT domain means that only 2‑carboxyacyl‑CoAs with C12–C16 backbones efficiently deliver the extender unit; procurement of the correct chain length is essential for producing full‑length mycolic acid precursors in Mycobacterium research.
- [1] Gavalda, S., Léger, M., van der Rest, B., Stella, A., Bardou, F., Montrozier, H., Chalut, C., Burlet‑Schiltz, O., Marrakchi, H., Daffé, M., and Quémard, A. (2009) The Pks13/FadD32 crosstalk for the biosynthesis of mycolic acids in Mycobacterium tuberculosis. J. Biol. Chem. 284, 19255–19264. View Source
